2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol
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Overview
Description
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C10H24O3Si. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can be synthesized through the silylation of 1,3-propanediol. The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,3-Propanediol+TBDMS-Cl→1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- primarily undergoes reactions typical of silyl-protected alcohols. These include:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions where the silyl group can be replaced by other functional groups.
Oxidation: Oxidation of the remaining hydroxyl group to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: TBAF in THF (tetrahydrofuran) at room temperature.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Major Products
Deprotection: 1,3-Propanediol.
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: 3-Hydroxypropionaldehyde or 3-Hydroxypropionic acid.
Scientific Research Applications
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols, it is used to prevent unwanted reactions at the hydroxyl site during multi-step synthesis.
Medicinal Chemistry: Used in the synthesis of complex molecules, including potential pharmaceuticals.
Material Science: Utilized in the preparation of advanced functional materials, including polymers and coatings.
Mechanism of Action
The primary mechanism of action for 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves the stabilization of the hydroxyl group through silylation. The TBDMS group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and oxidation. This allows for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
- 1,3-Propanediol, 2-methyl-, diacetate
Uniqueness
Compared to other silyl-protected alcohols, 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- offers a balance of stability and ease of deprotection. The TBDMS group is more stable than other silyl groups like trimethylsilyl (TMS), making it suitable for reactions requiring harsher conditions.
Properties
CAS No. |
882167-78-4 |
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Molecular Formula |
C10H24O3Si |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-8-9(6-11)7-12/h9,11-12H,6-8H2,1-5H3 |
InChI Key |
VIRVEAMJWGXROR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)CO |
Origin of Product |
United States |
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